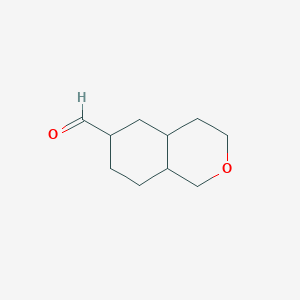

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde

Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde is an organic compound with a complex structure. It belongs to the class of isochromenes, which are known for their diverse chemical properties and applications. This compound is characterized by its unique bicyclic structure, which includes a fused ring system with an aldehyde functional group.

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h6,8-10H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJLNJYLCFSLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the isochromene ring system. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and oxidation steps efficiently. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products

Oxidation: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carboxylic acid

Reduction: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-methanol

Substitution: Various substituted isochromenes depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations including:

- Oxidation: The aldehyde can be oxidized to form a carboxylic acid.

- Reduction: It can be reduced to an alcohol.

- Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions with various reagents.

Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with enzymes and proteins due to the reactive nature of the aldehyde group. Potential areas of investigation include:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects.

- Anti-inflammatory Activity: Investigations into its capacity to modulate inflammatory responses are ongoing.

The mechanism of action is believed to involve covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects .

Medicinal Chemistry

In medicinal chemistry, 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde is being explored for its therapeutic potential. Its unique structure may contribute to novel drug development targeting specific biological pathways .

Fragrance and Flavor Industry

Due to its aromatic properties, this compound is also utilized in the fragrance and flavoring industries. Its unique scent profile makes it suitable for incorporation into perfumes and food flavorings.

Case Studies

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde using continuous flow chemistry techniques. This method improved yield and purity while reducing reaction time significantly.

Case Study 2: Biological Activity Assessment

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The study highlighted the need for further exploration into its mechanism of action.

Mechanism of Action

The mechanism by which 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Known for its similar bicyclic structure and functional groups.

1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Shares structural similarities and is used in similar applications.

Uniqueness

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde is an organic compound belonging to the isochromene class. Its unique bicyclic structure features an aldehyde functional group that contributes to its biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Molecular Formula: C12H16O

Molecular Weight: 192.26 g/mol

CAS Number: 1823038-30-7

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes. It can act as a precursor for synthesizing more complex organic molecules.

The biological activity of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde primarily stems from its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may alter their functions. This interaction can lead to various biological effects depending on the target.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For example, studies on related isochromene derivatives have shown that they can scavenge free radicals effectively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that certain analogues possess antioxidant activities greater than ascorbic acid .

Antiplatelet Activity

Some isochromene derivatives have been investigated for their potential antiplatelet effects. A study highlighted that specific analogues displayed potent inhibition of arachidonic acid-induced platelet aggregation—an effect comparable to established antiplatelet drugs like aspirin . This suggests a possible therapeutic application in cardiovascular diseases.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.